TMP920
Overview
Description
TMP920 is a highly potent and selective antagonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound is primarily used in scientific research to inhibit the binding of RORγt to the SRC1 peptide, with an IC50 value of 0.03 μM . RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which play a significant role in chronic inflammation and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMP920 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzhydryl amide moiety and the incorporation of an electron-rich heterocycle, such as an isoxazole . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
TMP920 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
TMP920 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding interactions of RORγt with other molecules.
Biology: Employed in research on T helper 17 (Th17) cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating chronic inflammatory and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
Mechanism of Action
TMP920 exerts its effects by inhibiting the binding of RORγt to the SRC1 peptide. This inhibition disrupts the transcriptional network of Th17 cells, leading to reduced differentiation and maintenance of these cells. The compound significantly reduces the occupancy of RORγt at its target genomic elements, thereby modulating the expression of genes involved in inflammation and autoimmunity .
Comparison with Similar Compounds
Similar Compounds
TMP778: Another potent and selective RORγt inhibitor with an IC50 value of 0.005 μM.
SR1001: An inverse agonist for RORα and RORγ with IC50 values of 172 nM and 111 nM, respectively.
GSK805: A potent, orally bioavailable RORγt inverse agonist.
Uniqueness of TMP920
This compound is unique due to its high potency and selectivity for RORγt. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor of RORγt. Additionally, this compound exhibits higher flexibility in its molecular structure, which enhances its binding interactions with RORγt .
Properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-19-10-15-26(20(2)16-19)29(24-8-6-5-7-9-24)30-28(32)17-23-11-13-25(14-12-23)33-18-27-21(3)31-34-22(27)4/h5-16,29H,17-18H2,1-4H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBIDOWYJZWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OCC4=C(ON=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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